

Section 1: M084 as a TRPC4/TRPC5 Channel Inhibitor

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Compound of Interest			
Compound Name:	M084		
Cat. No.:	B1675827	Get Quote	

M084 has been identified as a novel and potent inhibitor of the Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) channels.[1][2] Its activity has been primarily characterized in the context of neurological disorders and cancer, where it modulates key signaling pathways related to cell survival, proliferation, and stress response.

Biological Targets and Quantitative Activity

The primary targets of this **M084** variant are the TRPC4 and TRPC5 ion channels.[1] It also exhibits some activity against other TRP channels and voltage-gated ion channels. The available quantitative data for its inhibitory activity are summarized below.



Target Channel	IC50 Value	Cell Type/Assay Condition	Reference
TRPC4	3.7 - 10.3 μΜ	Cellular assays	[3][4]
TRPC5	8.2 μΜ	Cellular assays	[4]
TRPC1:C4 Heteromer	8.3 μΜ	[3]	
TRPC3	~50 μM (weak inhibition)	[3]	
TRPC6	Moderate inhibition	[4]	_
Voltage-gated Na+ (Nav) Channels	9.1 μΜ	Neuronal N2A cells	[5]
Voltage-gated K+ (Kv) Channels	29.2 μΜ	Neuronal N2A cells	[5]

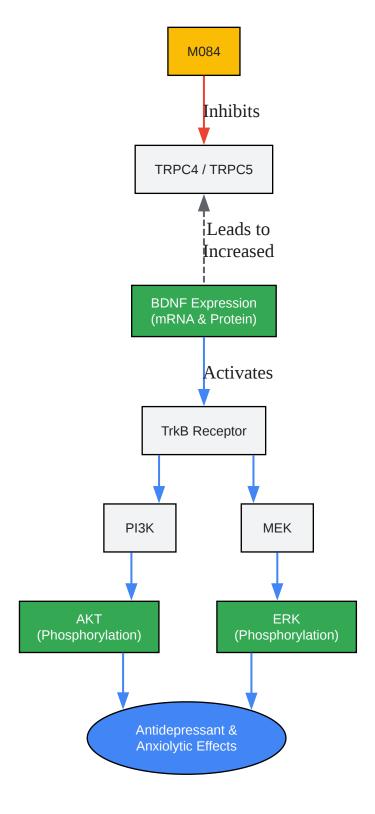
Signaling Pathways

M084 modulates several critical signaling pathways, primarily in neuronal and cancer cells.

1. BDNF-TrkB Signaling Pathway in Neurons:

In the context of its antidepressant and anxiolytic effects, **M084** has been shown to augment the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway in the prefrontal cortex.[1][6] Inhibition of TRPC4/C5 channels leads to an increase in both mRNA and protein levels of BDNF.[1][6] This, in turn, activates the BDNF receptor, Tropomyosin-related kinase B (TrkB), and its downstream pro-survival and plasticity-related pathways, including the PI3K-AKT and Ras-MEK-ERK signaling cascades.[1][6]





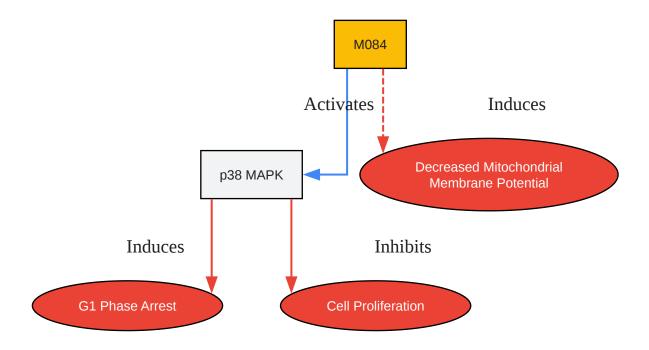
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M084 modulation of the BDNF-TrkB signaling pathway.

2. Anti-proliferative and Cell Cycle Arrest Pathway in Cancer Cells:



In neuronal N2A cancer cells, **M084** has demonstrated anti-proliferative effects.[5] It suppresses cell proliferation in a concentration-dependent manner, causes cell cycle arrest at the G1 phase, and decreases the mitochondrial membrane potential.[5] This anti-proliferative effect is mediated, at least in part, by the p38 MAP kinase pathway.[5]



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Anti-proliferative and cell cycle effects of M084.

Experimental Protocols

- Ion Channel Inhibition Assays: Whole-cell voltage-clamp recordings are used to measure
 currents in cells expressing the target ion channels (e.g., TRPC4, TRPC5, Nav, Kv). The
 inhibitory effect of M084 is determined by applying it to the extracellular side and measuring
 the change in current.[3][5]
- Cell Proliferation Assays:
 - MTT Assay: To measure cell viability and proliferation, cells are treated with M084 at various concentrations. The reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5diphenyltetrazolium bromide) by mitochondrial dehydrogenases to a purple formazan product is quantified spectrophotometrically.[5]



- Trypan Blue Exclusion Test: This method is used to count viable cells. Cells that have lost membrane integrity take up the trypan blue dye and are counted as non-viable.
- Cell Cycle Analysis: Flow cytometry is employed to analyze the cell cycle distribution. Cells
 are treated with M084, fixed, stained with a DNA-binding dye (e.g., propidium iodide), and
 analyzed for their DNA content to determine the percentage of cells in G1, S, and G2/M
 phases.[5]
- Mitochondrial Membrane Potential Measurement: The fluorescent probe JC-1 is used to
 measure changes in mitochondrial membrane potential. In healthy cells, JC-1 forms
 aggregates in the mitochondria, emitting red fluorescence. In apoptotic or stressed cells with
 low mitochondrial membrane potential, JC-1 remains as monomers in the cytoplasm and
 emits green fluorescence. The ratio of red to green fluorescence is used as an indicator of
 mitochondrial health.[5]
- Western Blotting: To assess the protein expression and phosphorylation status of signaling molecules (e.g., BDNF, p-AKT, total AKT, p-ERK, total ERK), total protein is extracted from M084-treated cells or tissues, separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.[6]
- Quantitative PCR (qPCR): To measure mRNA levels of target genes (e.g., BDNF, c-fos), total RNA is extracted, reverse-transcribed to cDNA, and then subjected to qPCR using genespecific primers.[6]

Section 2: M084 as a Benzimidazole Derivative and Anti-Aging Agent

A separate body of research identifies **M084** as a benzimidazole derivative that extends the lifespan of the nematode Caenorhabditis elegans.[7][8][9] This effect is achieved through the modulation of pathways related to mitochondrial function, stress resistance, and longevity.

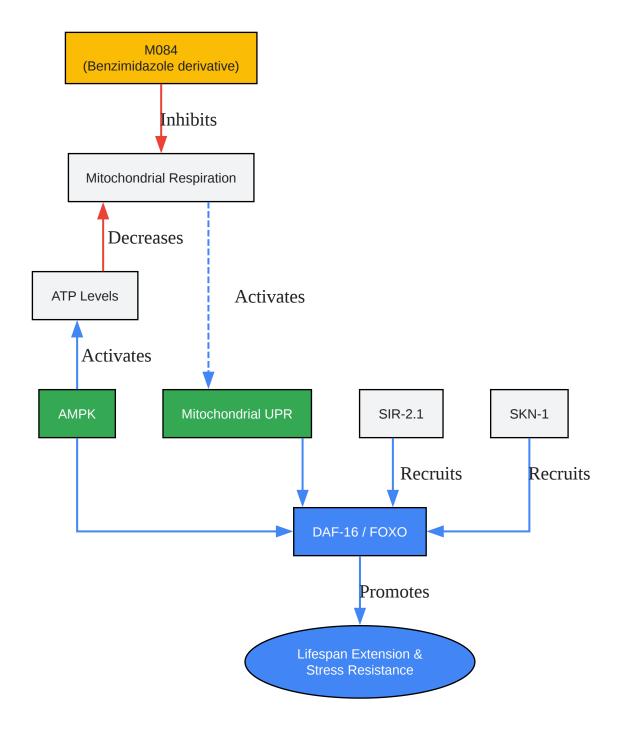
Biological Targets and Pathways

The primary mechanism of this **M084** variant involves the inhibition of mitochondrial respiration, which triggers a cascade of downstream signaling events.[8][9]

Longevity and Stress Resistance Pathway in C. elegans



M084 inhibits mitochondrial respiration, leading to a decrease in ATP levels. This energy stress activates AMP-activated protein kinase (AMPK) and the mitochondrial unfolded protein response (UPR).[8][9] These events, along with the recruitment of SIR-2.1 (the C. elegans homolog of SIRT1) and the transcription factor SKN-1 (the homolog of Nrf2), converge on the master transcriptional regulator of longevity, DAF-16 (a FOXO transcription factor).[8][9] The lifespan extension effect of M084 is dependent on the functional activity of these key proteins.





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M084-induced longevity pathway in *C. elegans*.

Experimental Protocols

- C. elegans Lifespan Assay: Wild-type and mutant strains of C. elegans are cultured on nematode growth medium (NGM) plates containing M084. The survival of the worms is monitored daily, and survival curves are generated to determine the effect of the compound on lifespan.[9]
- Stress Resistance Assays: To assess resistance to various stressors, C. elegans treated with **M084** are subjected to conditions such as heat stress (e.g., 35°C) or oxidative stress (e.g., paraquat), and their survival is monitored over time.
- ATP Level Measurement: Cellular ATP levels in C. elegans are quantified using commercially available ATP determination kits, which typically rely on the luciferin-luciferase reaction.
- Gene Expression Analysis: The expression of genes related to the mitochondrial unfolded protein response (e.g., hsp-6, hsp-60) is measured using qPCR to confirm the activation of this pathway.[9]

This guide provides a comprehensive overview of the known biological targets and pathways of the molecules designated as **M084**. It is essential for researchers to be aware of the different activities attributed to this designation to ensure accurate interpretation of experimental results and to guide future research and development efforts.

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References

 1. Acute Treatment with a Novel TRPC4/C5 Channel Inhibitor Produces Antidepressant and Anxiolytic-Like Effects in Mice | PLOS One [journals.plos.org]



- 2. M084 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. Canonical transient receptor potential channels and their modulators: biology, pharmacology and therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPC5 Drugs, Indications, Patents Synapse [synapse.patsnap.com]
- 6. Acute Treatment with a Novel TRPC4/C5 Channel Inhibitor Produces Antidepressant and Anxiolytic-Like Effects in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 7. M084 | Amines | Ambeed.com [ambeed.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
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